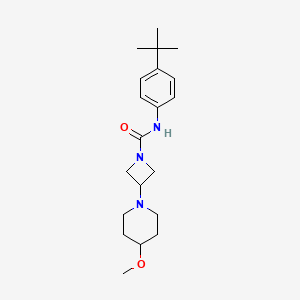

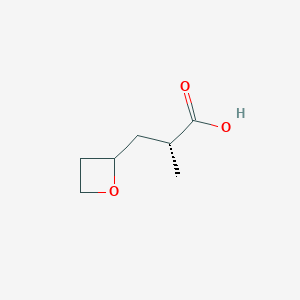

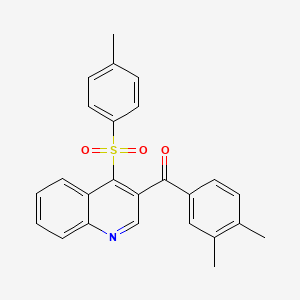

![molecular formula C15H15N3O6S B2898344 N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate CAS No. 338396-41-1](/img/structure/B2898344.png)

N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antioxidant and Neuroprotective Properties

N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate, due to its structural similarity with dimethyl sulfoxide, may share similar properties, particularly in its application as a solvent with potential antioxidant properties. Research on dimethyl sulfoxide indicates its antioxidant capability in reducing lipid peroxidation and protein carbonyl formation induced by oxidative stress in rat brain homogenates. This suggests a potential avenue for the exploration of this compound in neuroprotective antioxidant research, although its direct effects and viability as a solvent in this context would require further investigation (Sanmartín-Suárez et al., 2011).

Antimetastatic Activity

The sulfamate class of compounds, including structures similar to this compound, has shown promise in antimetastatic therapy. Specifically, sulfamate carbonic anhydrase IX inhibitors have demonstrated significant specificity and efficacy in reducing metastatic tumor burden in breast carcinoma models without affecting primary tumor growth. This points towards the potential application of this compound in cancer research, particularly in targeting tumor-associated carbonic anhydrase isoforms for antimetastatic therapy (Gieling et al., 2012).

Advanced Oxidation Processes

Compounds within the same class as this compound have been utilized in advanced oxidation processes for environmental applications. For instance, research involving similar sulfamate esters has explored their effectiveness in activating peroxymonosulfate for the degradation of pollutants like nitrobenzene. This suggests potential research applications of this compound in environmental chemistry, particularly in the development of novel catalysts for water treatment and pollutant degradation (Zheng et al., 2021).

Propriétés

IUPAC Name |

[2-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6S/c1-17(2)25(22,23)24-14-6-4-3-5-13(14)15(19)16-11-7-9-12(10-8-11)18(20)21/h3-10H,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTNGMWZRPMOOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

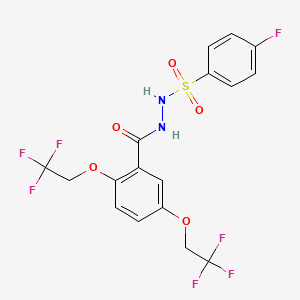

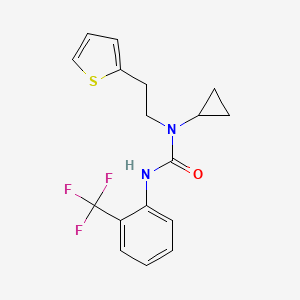

![2-(Benzo[d][1,3]dioxol-5-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2898264.png)

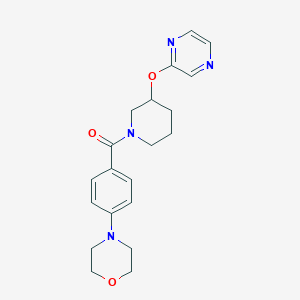

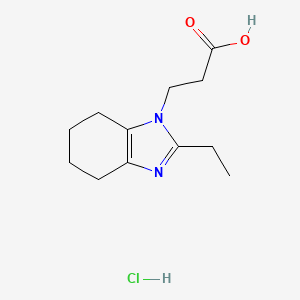

![3-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2898265.png)

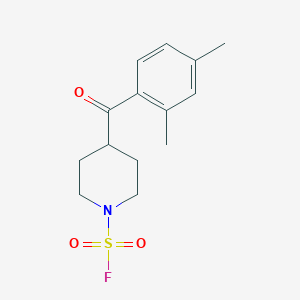

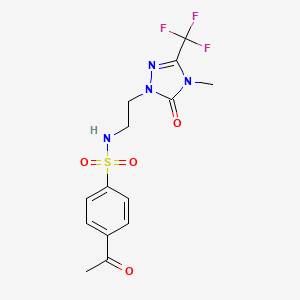

![Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2898270.png)